molecular formula C5H5BClFO2S B15287701 (3-Chloro-4-fluoro-5-methylthiophen-2-yl)boronic acid

(3-Chloro-4-fluoro-5-methylthiophen-2-yl)boronic acid

Cat. No.: B15287701
M. Wt: 194.42 g/mol
InChI Key: LOVQUMYVEOSQFI-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-5-methylthiophen-2-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring substituted with chlorine, fluorine, and methyl groups. Its unique structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding halogenated thiophene derivative. One common method is the palladium-catalyzed borylation reaction, where the halogenated thiophene reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-fluoro-5-methylthiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The halogen atoms (chlorine and fluorine) on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds.

    Oxidation: The major products are alcohols or ketones.

    Substitution: The major products are substituted thiophenes.

Scientific Research Applications

Chemistry: (3-Chloro-4-fluoro-5-methylthiophen-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit proteases or other enzymes, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its unique properties make it valuable in the development of organic semiconductors and other high-performance materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Fluoro-3-pyridineboronic acid

Comparison: (3-Chloro-4-fluoro-5-methylthiophen-2-yl)boronic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenylboronic acids. The combination of chlorine, fluorine, and methyl substituents further enhances its reactivity and selectivity in various chemical reactions. This makes it a versatile reagent in organic synthesis, offering advantages over similar compounds in specific applications.

Properties

Molecular Formula

C5H5BClFO2S

Molecular Weight

194.42 g/mol

IUPAC Name

(3-chloro-4-fluoro-5-methylthiophen-2-yl)boronic acid

InChI

InChI=1S/C5H5BClFO2S/c1-2-4(8)3(7)5(11-2)6(9)10/h9-10H,1H3

InChI Key

LOVQUMYVEOSQFI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(S1)C)F)Cl)(O)O

Origin of Product

United States

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